![molecular formula C15H19ClN2O3S B7644512 [4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone](/img/structure/B7644512.png)
[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone, also known as CPP-115, is a chemical compound that has gained significant attention in the field of scientific research. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that is involved in the regulation of neuronal activity, and its dysfunction has been implicated in various neurological disorders. The inhibition of GABA transaminase by CPP-115 has been shown to increase the levels of GABA in the brain, leading to potential therapeutic applications in the treatment of these disorders.
作用机制
[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone works by inhibiting the activity of GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to increased inhibitory activity and potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a significant impact on the biochemical and physiological processes in the brain. The increased levels of GABA in the brain have been shown to lead to increased inhibitory activity, which can help to reduce the occurrence of seizures in epilepsy patients. This compound has also been shown to have potential applications in the treatment of anxiety disorders, as increased GABA levels can help to reduce anxiety symptoms.
实验室实验的优点和局限性
[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone has several advantages for use in laboratory experiments, including its potency and specificity for GABA transaminase inhibition. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing to avoid toxicity.
未来方向
There are several potential future directions for research on [4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone, including the development of more specific and potent inhibitors of GABA transaminase, as well as the exploration of its potential applications in the treatment of other neurological disorders. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of this compound, as well as its potential for use in combination with other therapies.
合成方法
[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with piperazine, followed by the addition of cyclobutanone and sulfonyl chloride. The resulting compound can be purified through recrystallization and chromatography techniques.
科学研究应用
[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone has been the subject of numerous scientific studies, with a focus on its potential therapeutic applications in the treatment of various neurological disorders. Research has shown that this compound is effective in increasing GABA levels in the brain, leading to potential applications in the treatment of epilepsy, anxiety disorders, and substance abuse disorders.
属性
IUPAC Name |
[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3S/c16-13-6-1-2-7-14(13)22(20,21)18-10-8-17(9-11-18)15(19)12-4-3-5-12/h1-2,6-7,12H,3-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZOJBDHSDURHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7644433.png)
![2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)-N-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B7644438.png)
![2-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-N-(furan-2-ylmethylcarbamoyl)acetamide](/img/structure/B7644444.png)

![2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-quinolin-8-ylacetamide](/img/structure/B7644451.png)
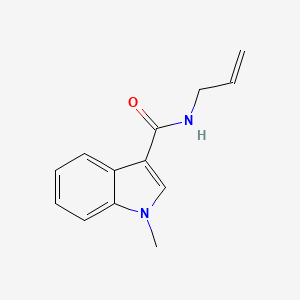
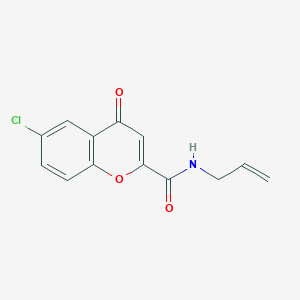
![(Z)-N-[3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]-4-methoxyphenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B7644476.png)
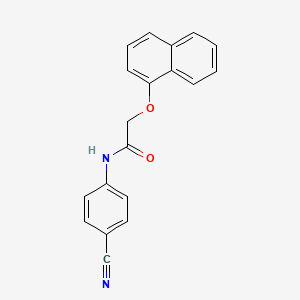
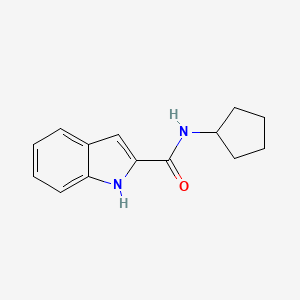
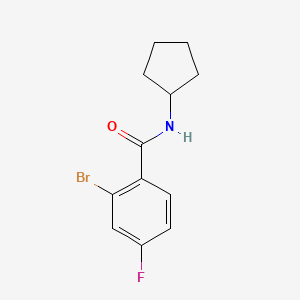
![(3S)-1-[(4-ethoxyphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B7644508.png)
